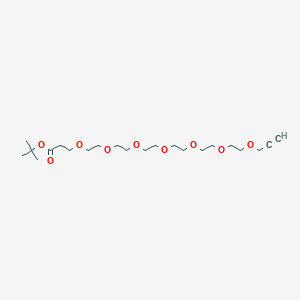

Propargyl-PEG7-t-butyl ester

Beschreibung

Structural Components and Chemical Design Principles

The efficacy of Propargyl-PEG7-t-butyl ester as a molecular linker and modifier stems from the deliberate combination of a polyethylene glycol (PEG) chain, a terminal propargyl group, and a t-butyl ester group. This design provides a molecule with a hydrophilic spacer and two distinct reactive ends, enabling a wide range of applications.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C22H40O9 |

| Molar Mass | 448.55 g/mol |

| Boiling Point | 494.3±40.0 °C (Predicted) chemicalbook.com |

| Density | 1.059±0.06 g/cm3 (Predicted) chemicalbook.com |

| Solubility | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF) chemicalbook.com |

The central feature of the molecule is the heptaethylene glycol (PEG7) chain. PEG is a polymer well-known for its hydrophilicity, biocompatibility, and lack of charge. rsc.orgtandfonline.com In this compound, the PEG moiety serves two primary functions:

Hydrophilicity : The repeating ethylene glycol units (-CH2CH2O-) make the molecule soluble in aqueous environments, a critical feature for biological applications. mdpi.com This enhanced water solubility can be conferred to hydrophobic molecules upon conjugation, improving their handling and utility in physiological systems. wikipedia.org

Spacer Functionality : The flexible PEG chain acts as a spacer arm, physically separating the two terminal functional groups. This separation minimizes potential steric hindrance between the conjugated molecules, allowing each component to maintain its intended biological activity or chemical reactivity. The length of the PEG chain can be precisely controlled to optimize the distance between conjugated entities for specific applications. mdpi.com

At one terminus of the molecule is a propargyl group, which contains a terminal alkyne (-C≡CH). axispharm.com This functional group is of paramount importance for its participation in "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. cd-bioparticles.net

Specifically, the propargyl group readily reacts with azide-functionalized molecules in the presence of a copper(I) catalyst, a reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). cd-bioparticles.netbroadpharm.com This reaction forms a highly stable triazole linkage, effectively and covalently connecting the this compound to another molecule of interest. chemicalbook.com0qy.com This specific reactivity allows for precise and robust bioconjugation. axispharm.com

The other end of the molecule is terminated with a carboxylic acid that is protected as a t-butyl ester. The tert-butyl group is a commonly used protecting group for carboxylic acids in organic synthesis. niscpr.res.in Its primary role is to mask the reactivity of the carboxylic acid during reactions involving the propargyl group.

This protecting group is stable under many reaction conditions but can be selectively removed, or "cleaved," under acidic conditions to reveal the free carboxylic acid. cd-bioparticles.netniscpr.res.in Once deprotected, the carboxylic acid becomes available for a second conjugation reaction, typically forming a stable amide bond with a primary amine. The ability to deprotect this group allows for sequential conjugation strategies. researchgate.net The cleavage of t-butyl esters can be achieved using various acidic reagents or Lewis acids like zinc bromide. acs.orgmanchester.ac.uk

Propargyl Group: Alkyne Reactivity for Click Chemistry

Research Significance in Modern Chemical Synthesis and Bioconjugation

The trifunctional design of this compound makes it a valuable reagent in advanced chemical synthesis and bioconjugation. Its utility is particularly evident in the construction of complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

In these applications, the linker's distinct ends allow for the sequential and controlled attachment of different molecular entities. For example, the propargyl group can be used to attach the linker to a targeting moiety (like an antibody) via click chemistry, while the deprotected carboxylic acid can be used to attach a payload (like a cytotoxic drug). The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate. smolecule.com This modular approach is central to the development of targeted therapies and other advanced biomedical tools.

Historical Context of Propargyl-PEG Derivatives in Research

The development of this compound is built upon decades of research into polymer-drug conjugates. The concept of "PEGylation," the attachment of PEG chains to molecules, emerged in the 1970s as a method to improve the therapeutic properties of proteins. nih.govresearchgate.net Researchers Davis and Abuchowski were pioneers in this field, demonstrating that attaching PEG to proteins could extend their circulation time in the bloodstream and reduce their immunogenicity. nih.govtaylorandfrancis.com

The first PEGylated drug, ADAGEN® (pegademase bovine), was approved by the FDA in 1990 for treating severe combined immunodeficiency disease (SCID), validating the clinical potential of the technology. wikipedia.orgnih.gov Throughout the 1990s, the application of PEGylation expanded to nanoparticles and liposomes, leading to the development of "stealth" drug delivery systems that could better evade the immune system. nih.govresearchgate.net The advent of click chemistry in the early 2000s provided a powerful new tool for bioconjugation, paving the way for the creation of precisely defined, heterobifunctional linkers like Propargyl-PEG derivatives. These modern linkers combine the established benefits of PEGylation with the efficiency and specificity of click chemistry, enabling the sophisticated molecular engineering required for next-generation therapeutics and research tools.

Table 2: Summary of Functional Components

| Component | Chemical Group | Primary Function |

| PEG Moiety | Polyethylene Glycol | Provides hydrophilicity and acts as a flexible spacer. rsc.orgtandfonline.commdpi.com |

| Propargyl Group | Alkyne | Enables covalent linkage via copper-catalyzed click chemistry. cd-bioparticles.netbroadpharm.com |

| t-Butyl Ester | Protected Carboxylic Acid | Masks the carboxylic acid, which can be deprotected for subsequent reactions. cd-bioparticles.netniscpr.res.in |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHJKFUMHBJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Investigations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Group

The propargyl group of Propargyl-PEG7-t-butyl ester serves as a key functional handle for participating in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). cd-bioparticles.net This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne (the propargyl group) and an azide to form a stable 1,2,3-triazole ring. wikipedia.orgsci-hub.se The presence of a copper(I) catalyst is crucial for the reaction's efficiency and regioselectivity. beilstein-journals.org

The generally accepted mechanism for CuAAC involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the propargyl group. mdpi.com This is followed by coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper-triazolide intermediate. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. mdpi.com The reaction is known for its high thermodynamic driving force, typically exceeding 20 kcal/mol, which ensures that it proceeds rapidly to completion. iris-biotech.de

Kinetic studies have demonstrated that the rate of CuAAC can be significantly influenced by various factors. The choice of the copper(I) source, the use of stabilizing ligands, solvent, and the nature of the azide and alkyne reactants all play a role. For instance, the reaction rate often shows a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step under certain conditions. mdpi.com The presence of a PEG linker, as in this compound, can enhance the solubility of the molecule in aqueous media, which is beneficial for bioconjugation reactions performed in biological buffers. chemicalbook.com

The active catalytic species in CuAAC is copper(I), which is susceptible to oxidation to the less active copper(II) state. nih.gov Therefore, catalyst systems often involve a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent to generate and maintain the Cu(I) state in situ. nih.govnih.gov Sodium ascorbate is a widely used and effective reducing agent for this purpose. nih.gov

To enhance the reaction rate and prevent copper-mediated damage to sensitive biomolecules, various ligands are employed to stabilize the Cu(I) catalyst. google.com Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices. iris-biotech.denih.govnih.gov These ligands accelerate the reaction and protect the biomolecules from oxidative damage by sequestering the copper ions. nih.gov Optimization of reaction conditions, such as the ratio of ligand to copper, pH, and temperature, is crucial for achieving high yields and maintaining the integrity of the biological components. For instance, conducting reactions at temperatures between 25–37°C and a pH of 6.5–7.5 is often optimal.

| Catalyst System Component | Function | Common Examples |

| Copper Source | Provides the active Cu(I) catalyst | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Generates and maintains the Cu(I) state | Sodium Ascorbate, Dithiothreitol (DTT) nih.gov |

| Stabilizing Ligand | Accelerates the reaction and protects biomolecules | TBTA, THPTA |

A key advantage of the CuAAC reaction is its high regioselectivity. iris-biotech.de In contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed version almost exclusively produces the 1,4-disubstituted regioisomer. beilstein-journals.orgmdpi.comiris-biotech.de This high degree of control is a direct result of the reaction mechanism, where the copper catalyst orchestrates the specific orientation of the azide and alkyne reactants. mdpi.com This regioselectivity is critical for creating well-defined and homogenous bioconjugates, as the specific linkage can influence the structure and function of the final product. The formation of a single regioisomer simplifies product characterization and ensures reproducibility in applications such as drug delivery and diagnostics.

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively generate the 1,5-disubstituted triazole isomer. acs.orgorganic-chemistry.org The mechanism of RuAAC differs from CuAAC in that it does not proceed through a metal-acetylide intermediate. acs.org Instead, the ruthenium catalyst activates the alkyne for nucleophilic attack by the azide. chalmers.se

Catalyst Systems and Optimization for Bioconjugation Efficiency

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Copper-Free Alternative

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. nih.govmdpi.com This has led to the development of copper-free click chemistry reactions, with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being a prominent example. wikipedia.orgnih.gov

SPAAC involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). mdpi.commedchemexpress.com The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the necessary activation energy for the cycloaddition to occur without the need for a metal catalyst. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the Huisgen cycloaddition. wikipedia.org

While this compound itself contains a terminal alkyne and is therefore a substrate for CuAAC, it can be conceptually linked to SPAAC. In a SPAAC reaction, a molecule containing an azide group would be reacted with a PEG derivative functionalized with a strained cyclooctyne instead of a propargyl group. mdpi.com The PEG linker in such a reagent would serve the same purpose of enhancing aqueous solubility and providing a spacer arm. nih.gov The reaction kinetics of SPAAC are generally slower than CuAAC but are sufficiently fast for many biological labeling applications. wikipedia.org

The choice between CuAAC and SPAAC depends on the specific requirements of the research application.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires a copper(I) catalyst. wikipedia.org | Copper-free. wikipedia.org |

| Reactants | Terminal alkyne and an azide. wikipedia.org | Strained cyclooctyne and an azide. wikipedia.org |

| Reaction Rate | Generally faster (k ≈ 10²–10⁴ M⁻¹s⁻¹). mdpi.com | Slower than CuAAC (k ≈ 10⁻³–1 M⁻¹s⁻¹). researchgate.net |

| Biocompatibility | Potential for copper cytotoxicity, requiring stabilizing ligands for in vivo use. nih.govmdpi.com | Highly biocompatible and suitable for in vivo applications without a catalyst. nih.gov |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. iris-biotech.de | Can produce a mixture of regioisomers. nih.gov |

| Applications | In vitro bioconjugation, material science, synthesis of complex molecules. sci-hub.sesoton.ac.uk | In vivo cell labeling, proteomics, applications where copper is undesirable. researchgate.netsoton.ac.uk |

For applications where high reaction speed and strict regioselectivity are paramount, and the reaction is performed in vitro, CuAAC with a propargyl-containing reagent like this compound is often the preferred method. researchgate.net However, for in vivo studies where the avoidance of metal catalysts is critical to maintain biological integrity, SPAAC is the superior choice. researchgate.net It's important to note that the larger, more hydrophobic nature of the cyclooctyne reagents used in SPAAC can sometimes influence the pharmacokinetic properties of the resulting conjugates. nih.gov

Mechanistic Considerations of SPAAC with Propargyl-PEG Derivatives

Cleavage Mechanisms of the t-Butyl Ester Group

The t-butyl ester group is a widely utilized carboxylic acid protecting group in organic synthesis, particularly in the construction of complex molecules like "this compound." Its popularity stems from its stability under a range of conditions and its susceptibility to cleavage under specific, controlled acidic environments. The deprotection mechanism is crucial for unmasking the carboxylic acid, enabling subsequent conjugation or modification steps.

The cleavage of a t-butyl ester is most commonly achieved under acidic conditions, proceeding through a mechanism involving the scission of the alkyl-oxygen bond. bham.ac.uk This pathway is classified as a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) reaction. bham.ac.ukucoz.com The stability of the tert-butyl carbocation intermediate is the primary driving force for this specific mechanistic route, which contrasts with the AAC2 mechanism typical for the hydrolysis of simple esters like methyl or ethyl esters. bham.ac.uk

The AAL1 mechanism for the acid-catalyzed hydrolysis of the t-butyl ester group can be detailed in the following steps:

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. libretexts.org This initial step increases the electrophilicity of the carbonyl carbon, although in the AAL1 mechanism, the key event follows the formation of the conjugate acid.

Unimolecular Cleavage: The protonated ester undergoes a rate-limiting, unimolecular cleavage of the bond between the oxygen atom and the tertiary alkyl group. bham.ac.ukoup.com This heterolytic cleavage results in the formation of a carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation). oup.comresearchgate.net

Carbocation Quenching: The highly reactive tert-butyl carbocation is then quenched by a nucleophile or through elimination. Typically, it loses a proton to form isobutylene gas, which escapes the reaction mixture, driving the equilibrium towards the deprotected products. researchgate.net

In the synthesis of complex bioconjugates, multiple protecting groups are often employed. Orthogonality—the ability to deprotect one functional group selectively without affecting others—is a critical strategic consideration. The t-butyl ester in a molecule like "this compound" may need to be cleaved in the presence of other acid-sensitive groups, such as tert-butyloxycarbonyl (Boc) amines, trityl (Trt) ethers, or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc).

Selective cleavage of t-butyl esters represents a significant challenge because their acid lability is similar to that of other common acid-labile groups like Boc. researchgate.net However, specific reagents and conditions have been developed to achieve chemoselectivity.

Lewis Acid-Mediated Deprotection: Lewis acids offer an alternative to Brønsted acids (like TFA) for t-butyl ester cleavage. The choice of Lewis acid and solvent can tune the reactivity and selectivity. For instance, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been explored for the chemoselective hydrolysis of tert-butyl esters. manchester.ac.ukresearchgate.netnih.gov Studies have shown that while ZnBr₂ in DCM effectively cleaves t-butyl esters, it also cleaves N-Boc and N-trityl groups, limiting its orthogonality in systems containing these specific protections. researchgate.netacs.org However, these conditions were found to be compatible with PhF (9-(9-phenylfluorenyl)) protected amines, allowing for the preparation of various N-(PhF)amino acids from their corresponding tert-butyl esters in good yields. manchester.ac.ukresearchgate.net The reaction can be inhibited by other Lewis basic functional groups within the substrate, such as amides or alcohols. researchgate.net

Silica Gel Promoted Cleavage: A notably mild and selective method involves the use of standard flash chromatography-grade silica gel in refluxing toluene. lookchem.com This method has been shown to cleave t-butyl esters to the corresponding carboxylic acids in good yields. lookchem.com The selectivity of this method was tested on substrates containing other acid-labile functionalities. The results indicate a variable but useful degree of selectivity for the cleavage of t-butyl esters over t-butyl ethers, which appears to be substrate-dependent. lookchem.com In a competitive experiment, a substrate with both t-butyl ester and Fmoc protecting groups showed complete consumption of the starting material, yielding primarily the mono-deprotected product where the t-butyl ester was cleaved, demonstrating selectivity over the Fmoc group under these conditions. lookchem.com

The following table summarizes the selectivity of different deprotection reagents:

| Reagent/Condition | Target Group | Compatible Groups | Incompatible Groups | Source(s) |

| ZnBr₂ in DCM | t-Butyl Ester | PhF-amine | N-Boc, N-Trityl, Alcohols, Amides | researchgate.netacs.org |

| Silica Gel in refluxing Toluene | t-Butyl Ester | Fmoc, TMSE Ester (substrate dependent) | t-Butyl Ether (variable selectivity) | lookchem.com |

| 2% Hydrazine in DMF | Dde/ivDde | t-Butyl Ester, Boc, Trityl | Fmoc | sigmaaldrich.com |

| Trifluoroacetic Acid (TFA) | t-Butyl Ester, Boc, Trityl | Fmoc, Propargyl | - | researchgate.netsigmaaldrich.com |

This data highlights that achieving true orthogonality requires careful selection of both the protecting groups and the deprotection conditions during the synthetic design phase.

Acid-Labile Deprotection Mechanisms

Investigating PEG Linker Length on Reaction Kinetics and Conjugate Properties

The polyethylene glycol (PEG) linker is not merely a spacer; its length critically influences the physicochemical and biological properties of the molecule and its subsequent conjugates. The "PEG7" designation in "this compound" specifies a discrete chain length, and varying this length can have profound effects on reaction rates and the characteristics of the final bioconjugate.

Influence on Reaction Kinetics: The length of the PEG chain can impact the kinetics of conjugation reactions. In the context of antibody-drug conjugates (ADCs), studies have shown that the drug-to-antibody ratio (DAR), a measure of conjugation efficiency, is dependent on the PEG spacer length. In one study involving conjugation to trastuzumab, intermediate PEG spacer lengths (PEG6, PEG8, PEG12) resulted in higher drug loadings compared to both a short PEG4 and a long PEG24 spacer. rsc.org This suggests an optimal linker length exists for achieving maximum conjugation efficiency, possibly by balancing solubility, steric hindrance, and accessibility of the reactive group. rsc.org Conversely, excessively long PEG chains can sterically hinder the approach of reactants, potentially slowing down the conjugation reaction or reducing its efficiency. researchgate.net

Influence on Conjugate Properties: The properties of the final conjugate are strongly modulated by the PEG linker's length.

Solubility and Stability: PEGylation is a well-established method to increase the hydrophilicity and aqueous solubility of molecules. rsc.orgacs.org Longer PEG chains generally impart greater solubility. Furthermore, PEGylation can enhance the stability of conjugated proteins against proteolytic degradation. mdpi.com

Hydrodynamic Volume and Pharmacokinetics: The PEG chain significantly increases the hydrodynamic volume of the conjugate, which is the effective size of the molecule in solution. rsc.org This increased size reduces renal clearance, prolonging the circulation half-life of the conjugate in vivo. rsc.orgmdpi.com However, the relationship is not always linear; an optimal PEG length often provides the best "stealth" properties to avoid macrophage interactions and maximize circulation time. mdpi.com

Biological Activity and Binding: The linker length is crucial for maintaining the biological activity of the conjugated molecule. A linker that is too short may cause steric clashes between the conjugate and its target receptor. Conversely, a linker that is too long and flexible can sometimes fold back and mask the biologically active site, impairing binding affinity. biochempeg.commdpi.com Studies on ligand-conjugated liposomes showed that increasing the PEG-linker length significantly increased tumor accumulation and therapeutic efficacy in vivo, an effect not observed in vitro. dovepress.com This highlights that the optimal linker length can be context-dependent, balancing factors like target accessibility and pharmacokinetic benefits. mdpi.comdovepress.com

The following table, adapted from research on ADC construction, illustrates the impact of PEG linker length on conjugation efficiency:

Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| PEG Spacer Length (x in Maleimide-PEGx-MMAD) | Average DAR |

|---|---|

| 4 | 2.5 |

| 6 | 5.0 |

| 8 | 4.8 |

| 12 | 3.7 |

| 24 | 3.0 |

(Data derived from studies on trastuzumab conjugates). rsc.org

These findings underscore the importance of the PEG7 linker in "this compound" as a carefully chosen component. The specific length of seven ethylene glycol units represents a balance designed to optimize the physical and reactive properties of the molecule for its intended application in bioconjugation.

Applications in Bioconjugation and Biofunctionalization

Protein and Peptide PEGylation Strategies

PEGylation, the process of attaching PEG chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. nih.govnih.gov

Propargyl-PEG7-t-butyl ester is instrumental in achieving site-specific PEGylation through click chemistry. axispharm.comaxispharm.com The most common click reaction utilized is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl group of the linker reacts with an azide-modified biomolecule to form a stable triazole linkage. dcchemicals.combocsci.com This method offers high efficiency and selectivity, allowing for precise control over the location of PEG attachment. bocsci.com

Site-specific modification is crucial as it helps to avoid the heterogeneity and potential loss of biological activity associated with non-specific conjugation methods. nih.gov For instance, researchers can introduce an azide group at a specific site on a protein or peptide, away from the active site, and then use this compound to attach the PEG chain. iris-biotech.de After the click reaction, the t-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can be used for further modifications if needed. smolecule.com

Table 1: Comparison of Bioconjugation Chemistries

| Feature | Click Chemistry (CuAAC) | NHS Ester Chemistry |

| Reaction | Copper-catalyzed azide-alkyne cycloaddition bocsci.com | Acylation of primary amines nih.gov |

| Specificity | High, enables site-specific modification bocsci.comnih.gov | Low, targets multiple lysine residues and N-terminus nih.gov |

| Product | Homogeneous, well-defined conjugates nih.gov | Heterogeneous mixture of conjugates nih.gov |

| Conditions | Mild, aqueous conditions bocsci.com | Typically requires specific pH control |

The attachment of PEG chains, facilitated by linkers like this compound, can significantly enhance the stability and functionality of proteins and peptides. nih.govissuu.com The hydrophilic PEG chain creates a protective layer around the biomolecule, which can:

Increase Solubility: PEGylation improves the solubility of hydrophobic proteins and peptides in aqueous environments. issuu.comissuu.com

Enhance Stability: The PEG shield can protect the biomolecule from proteolytic degradation, leading to a longer circulating half-life in the body. nih.gov

Reduce Immunogenicity: By masking potential epitopes on the protein surface, PEGylation can reduce the likelihood of an immune response. nih.gov

Improve Pharmacokinetics: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, prolonging its presence in the bloodstream. issuu.comissuu.com

However, it is important to note that the location and size of the PEG chain can sometimes interfere with the protein's active site, potentially reducing its biological activity. mdpi.com Therefore, the site-specific conjugation capabilities offered by this compound are highly advantageous.

Site-Specific Conjugation using Click Chemistry

PROteolysis TArgeting Chimeras (PROTACs) Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.com They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound and its derivatives are increasingly being used as linkers in the synthesis of PROTACs. medchemexpress.commedchemexpress.comxunlan.netdcchemicals.comdcchemicals.com The PEG spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase. The propargyl and deprotected carboxylic acid functionalities allow for the sequential and controlled attachment of the two ligands. Research has shown that this compound can be integral in synthesizing PROTACs that induce targeted protein degradation. The compound facilitates the selective degradation of target proteins through the ubiquitin-proteasome system.

Integration of this compound as a PROTAC Linker

This compound serves as a heterobifunctional linker, a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system. nih.govnih.gov These chimeric molecules are constructed from three key parts: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements. nih.govbiochempeg.comprofacgen.com

The linker's role is not merely to connect the two ligands; its composition and length are crucial for the proper formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govmedchemexpress.com This ternary complex formation is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.gov

This compound is particularly well-suited for this role due to its distinct chemical features. The molecule incorporates a polyethylene glycol (PEG) spacer, a common motif in PROTAC design, with statistics showing that 54% of reported PROTACs utilize PEG linkers. biochempeg.com The PEG7 chain in the linker provides several advantages:

Solubility : The hydrophilic PEG spacer enhances the water solubility of the entire PROTAC molecule, which is often a challenge with complex, bifunctional structures. biochempeg.comcd-bioparticles.netcreative-biolabs.com

Flexibility and Length : The PEG chain offers conformational flexibility and provides spatial separation between the two ligands, which is essential for enabling the simultaneous binding of the warhead to the target protein and the anchor to the E3 ligase without steric hindrance. biochempeg.com The defined length of the PEG7 unit allows for systematic optimization of the linker length, which can significantly impact the degradation efficiency of the PROTAC. biochempeg.com

Bioavailability : By improving physicochemical properties like solubility, the PEG linker can positively influence the cell permeability and oral absorption of the PROTAC. biochempeg.com

The terminal functional groups of this compound—the propargyl group and the t-butyl protected carboxyl group—provide the handles for sequential conjugation, allowing for the precise assembly of the final PROTAC molecule. cd-bioparticles.netcd-bioparticles.net

Table 1: Key Features of this compound as a PROTAC Linker

| Feature | Description | Benefit in PROTAC Design |

| Heterobifunctional Nature | Possesses two different reactive ends: a propargyl group and a protected carboxylic acid. cymitquimica.com | Allows for controlled, stepwise conjugation of the E3 ligase ligand and the target protein ligand. |

| PEG7 Spacer | A seven-unit polyethylene glycol chain. broadpharm.com | Increases hydrophilicity and solubility, provides optimal length and flexibility for ternary complex formation. biochempeg.comcreative-biolabs.com |

| Propargyl Group | A terminal alkyne functional group. axispharm.com | Enables highly efficient and specific "click chemistry" reactions (e.g., CuAAC) for attaching an azide-modified ligand. cd-bioparticles.net |

| t-Butyl Ester Group | A protected carboxylic acid. cd-bioparticles.net | The t-butyl group can be removed under mild acidic conditions to reveal a carboxylic acid, which can then be coupled to the second ligand via amide bond formation. cd-bioparticles.netcreative-biolabs.com |

Design Principles for E3 Ligase and Target Protein Ligand Conjugation

The effective design of a PROTAC using this compound relies on strategic chemical principles to conjugate the E3 ligase ligand and the target protein ligand. The heterobifunctional nature of this linker dictates a sequential and controlled synthesis process. cymitquimica.com

The primary design principle involves leveraging the orthogonal reactivity of the linker's two ends: the propargyl group and the t-butyl ester.

Propargyl Group for "Click Chemistry" : The terminal propargyl group is an alkyne, making it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cd-bioparticles.net This reaction is highly efficient, specific, and occurs under mild conditions, making it perfect for bioconjugation. axispharm.com In a typical synthetic route, a ligand (either for the E3 ligase or the target protein) that has been pre-functionalized with an azide group is reacted with the propargyl end of the linker. This reaction forms a highly stable triazole linkage. cd-bioparticles.netcd-bioparticles.net

t-Butyl Ester Deprotection and Amide Coupling : The other end of the linker features a carboxylic acid protected as a t-butyl ester. cd-bioparticles.net This protecting group is stable during the initial click chemistry step. After the first ligand is attached, the t-butyl group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the free carboxylic acid. creative-biolabs.combroadpharm.com This newly available carboxylic acid can then be activated and coupled to an amine group on the second ligand, forming a stable amide bond. This two-step process ensures that the ligands are attached to their intended ends of the linker.

The choice of which ligand to attach to which end of the linker (propargyl or acid) and the precise attachment point on the ligands themselves are critical design considerations that can dramatically affect the final PROTAC's ability to form a productive ternary complex and induce protein degradation. nih.govmedchemexpress.com While the linker provides the connection, the ultimate success depends on achieving the correct spatial orientation of the bound ligands. nih.gov The specificity and affinity of the ligands for their respective proteins are paramount for the PROTAC's ability to selectively target and degrade the protein of interest. profacgen.com

Surface Modification of Biomaterials and Nanoparticles

Engineering Biocompatible Interfaces

The surface properties of materials intended for biomedical applications are critical to their success, as the surface is the primary point of contact with biological systems. researchgate.net Unmodified materials can trigger undesirable responses, such as immune reactions or nonspecific protein adsorption. This compound is used in surface modification strategies to create biocompatible interfaces on various substrates, including biomaterials and nanoparticles. polyethyleneglycolpeg.combioglyco.com

The key to this application lies in the polyethylene glycol (PEG) component of the molecule. PEG is a hydrophilic polymer well-known for its ability to create a "stealth" effect when grafted onto surfaces. beilstein-journals.org This PEGylation of surfaces offers several benefits for biocompatibility:

Reduced Nonspecific Protein Adsorption : The flexible, hydrophilic PEG chains form a hydrated layer on the material's surface, which physically and sterically hinders the approach and adsorption of proteins from biological fluids. This is crucial for preventing the foreign body response.

Enhanced Stability : For nanoparticles, a PEG coating improves colloidal stability in aqueous biological media, preventing aggregation. beilstein-journals.org

The this compound molecule can be anchored to a material surface through one of its functional groups, leaving the other available for further functionalization. This allows for the creation of a stable, biocompatible PEG layer that also serves as a platform for attaching specific biomolecules.

Controlled Immobilization of Biomolecules

Beyond simply creating a passive, biocompatible layer, this compound provides the chemical tools for the controlled and specific immobilization of biomolecules onto surfaces. This is essential for creating functional biomaterials, such as biosensors, targeted drug delivery systems, and tissue engineering scaffolds. nih.govncsu.edu

The process leverages the same orthogonal functional groups used in PROTAC synthesis:

Surface Anchoring : The linker can be attached to a pre-functionalized surface. For instance, a surface modified with amine groups can be coupled to the carboxylic acid end of the linker (after deprotection of the t-butyl ester). This grafts the Propargyl-PEG7- moiety onto the biomaterial or nanoparticle, presenting a surface covered in propargyl groups.

Biomolecule Conjugation via Click Chemistry : The propargyl groups now decorating the surface are ready to react with biomolecules (e.g., peptides, antibodies, enzymes) that have been chemically modified to contain an azide group. rsc.org The copper-catalyzed "click" reaction provides a highly specific and efficient method for covalently tethering these biomolecules to the surface. creative-biolabs.comcd-bioparticles.net This ensures a stable and oriented immobilization, which is often critical for preserving the biological activity of the attached molecule. nih.gov

This strategy allows for precise control over the surface chemistry, enabling the engineering of complex, functional bio-interfaces. For example, peptides containing specific cell-binding motifs can be immobilized to promote targeted cell adhesion on a tissue scaffold. rsc.org

Table 2: Research Findings on Functionalization Using Propargyl-PEG Linkers

| Application Area | Technique / Principle | Finding / Outcome |

| PROTAC Assembly | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The propargyl group readily reacts with azide-bearing ligands to form a stable triazole linkage, facilitating the modular assembly of PROTACs. cd-bioparticles.netcd-bioparticles.net |

| PROTAC Optimization | PEG Spacer Length Variation | The use of PEG linkers of varying lengths allows for systematic changes to the PROTAC structure, which is a key strategy for optimizing degradation efficiency. biochempeg.com |

| Biomaterial Surface Modification | PEGylation | Grafting PEG chains onto surfaces creates a hydrophilic, biocompatible interface that reduces nonspecific protein binding and improves stability in aqueous environments. beilstein-journals.org |

| Biomolecule Immobilization | Click Chemistry on Surfaces | Surfaces functionalized with propargyl groups can be used to specifically and covalently immobilize azide-modified biomolecules, enabling control over surface functionality. rsc.org |

Applications in Polymer Science and Materials Engineering

Polymer Functionalization via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for polymer functionalization. researchgate.netnih.gov The propargyl group of Propargyl-PEG7-t-butyl ester serves as a versatile handle for introducing various functionalities onto polymer backbones or as end groups. mdpi.comaxispharm.com

For instance, researchers have synthesized novel propargyl-ended heterobifunctional PEG derivatives. mdpi.comresearchgate.net These polymers can be further modified at the opposing terminus with groups like hydroxyls, amines, or thiols, creating materials with tailored functionalities for specific applications. mdpi.comresearchgate.net

Table 1: Examples of Functional Polymers Synthesized Using Propargyl-PEG Linkers

| Polymer Type | Functional Groups | Potential Applications | Reference |

| Heterobifunctional PEG | Propargyl, Hydroxyl, Carboxyl, Mercapto, Hydrazide | Drug delivery, Bioconjugation | mdpi.comresearchgate.net |

| Glycopolymers | Saccharide moieties, Propargyl esters | Biomaterials | mdpi.com |

| Conductive Polymers | PEDOT with alkyne groups | Biosensing, Functional coatings | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Post-polymerization modification is a powerful technique for introducing functional groups onto a pre-existing polymer backbone. nih.gov This approach is particularly useful when the desired functional groups are incompatible with the polymerization conditions. This compound is an ideal reagent for such modifications.

A common strategy involves preparing a polymer with azide-functional groups and then using CuAAC to "click" on the propargyl-containing molecule. This has been demonstrated in the functionalization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), where the introduction of PEG chains via a propargyl linker altered the surface properties of the material. researchgate.net Another approach involves synthesizing polymers with activated esters, which can then be reacted with amine-containing molecules. Recent studies have shown that propargyl esters of glycine can act as activated esters for dual post-polymerization modification, allowing for the sequential introduction of different functionalities. mdpi.com

Synthesis of Functional Polymers with Tunable Properties

Design and Synthesis of Hydrogels and Polymeric Scaffolds

Hydrogels and polymeric scaffolds are crucial materials in tissue engineering and regenerative medicine, providing structural support for cell growth. nih.govibi-sa.comnih.gov The properties of these materials, such as mechanical strength, degradability, and biocompatibility, can be precisely controlled through their chemical design. nih.govspecialchem.com

The propargyl group is a key component in forming crosslinked polymer networks, which are the basis of hydrogels. nih.govbocsci.com One of the most common crosslinking methods is the thiol-yne reaction, where a multifunctional thiol compound reacts with the alkyne groups of the propargyl-functionalized polymer. rsc.org This reaction can proceed via a double hydrothiolation of the triple bond, effectively doubling the crosslinking density compared to thiol-ene systems. rsc.org This leads to the formation of a stable, three-dimensional network. specialchem.com

Another important crosslinking strategy is the CuAAC reaction. By creating polymers with both azide and alkyne functionalities, intramolecular or intermolecular crosslinking can be induced to form hydrogels.

The development of "smart" or responsive hydrogels that can change their properties in response to external stimuli (e.g., temperature, pH) is a major area of research. nih.govnih.gov While direct examples using this compound in responsive systems are not prevalent in the provided search results, the principles of its chemistry allow for such designs. For instance, the carboxylic acid, revealed after deprotection, can impart pH-responsive behavior to a hydrogel.

Crosslinking Mechanisms utilizing Propargyl Functionality

Controlled Release and Drug Delivery Systems

This compound and similar bifunctional linkers are instrumental in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticle-based carriers. axispharm.comaxispharm.combioglyco.com The PEG linker enhances the solubility and stability of the drug conjugate, while the clickable propargyl group and the cleavable ester bond allow for precise control over drug attachment and release. axispharm.com

The ability to attach targeting ligands to one end of the PEG chain and a therapeutic agent to the other, often through click chemistry with the propargyl group, enables the creation of targeted therapies that can deliver drugs specifically to diseased cells, minimizing systemic toxicity. axispharm.com The release of the drug can be triggered by the acidic environment within cancer cells, which would cleave the t-butyl ester or other acid-labile linkages.

Table 2: Research Findings on Propargyl-PEG Linkers in Drug Delivery

| Study Focus | Key Finding | Implication | Reference |

| Antibody-Drug Conjugates (ADCs) | Used to create stable linkages between antibodies and cytotoxic drugs, with cleavable nature ensuring targeted release. | Enhanced therapeutic potency and reduced systemic toxicity in cancer treatment. | |

| PEGylation for Drug Delivery | PEGylation improves biocompatibility, non-toxicity, and low immunogenicity of drug carriers. | Allows for wider application in drug delivery, imaging, and tissue engineering. | bocsci.com |

| Reversible Conjugation in ADCs | Aldehyde-PEG linkers enable stable yet reversible linkages for controlled drug attachment and release. | Pivotal for developing advanced ADCs and controlled release systems. | axispharm.com |

This table is interactive. Click on the headers to sort the data.

Encapsulation and Conjugation Strategies for Active Pharmaceutical Ingredients

The design of effective drug delivery systems often relies on the ability to encapsulate or conjugate active pharmaceutical ingredients (APIs) to a carrier molecule. This compound is instrumental in developing such systems through sophisticated bioconjugation strategies.

The primary mechanism involves the propargyl group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.com This reaction allows for the efficient and specific covalent attachment of the PEG linker to API-delivery vehicles, such as nanoparticles or larger polymer backbones that have been functionalized with azide groups. The resulting stable triazole linkage ensures that the drug carrier is robustly constructed. smolecule.com

Simultaneously, the t-butyl ester group serves as a protecting group for a carboxylic acid functionality. creative-biolabs.comsmolecule.com This protection is crucial as it prevents the carboxyl group from engaging in unintended reactions during the initial conjugation steps. Following the click chemistry reaction, the t-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid. creative-biolabs.comsmolecule.com This newly exposed functional group can then be used for a second conjugation step, such as attaching a targeting ligand or another therapeutic molecule, enabling the creation of multifunctional drug delivery systems. bocsci.com This dual functionality facilitates the construction of precisely defined polymer-drug conjugates and sophisticated encapsulation matrices.

Impact of PEG Linker on Drug Release Kinetics and Bioavailability

The polyethylene glycol (PEG) component of this compound is critical in modulating the pharmacokinetic properties of conjugated drugs. The PEG linker, a non-toxic and hydrophilic polymer, can significantly enhance the solubility and stability of hydrophobic drugs. precisepeg.comissuu.comkoreascience.kr

The length of the PEG chain is a key determinant of its impact. A PEG7 linker provides a balance of properties. Research indicates that increasing the length of the PEG linker can prolong the circulation time of a drug in the bloodstream by increasing its hydrodynamic radius, which in turn reduces renal clearance. broadpharm.comwuxiapptec.com This extended circulation can lead to enhanced accumulation of the therapeutic agent in target tissues, such as tumors. koreascience.krdovepress.com

Table 1: Impact of PEG Linker Length on Drug Conjugate Properties

| Feature | Effect of Increasing PEG Linker Length | Research Finding | Citation |

| Solubility | Increases solubility of hydrophobic drugs | PEG's hydrophilicity improves the solubility of conjugated molecules, enhancing formulation stability. | precisepeg.comissuu.com |

| Circulation Time | Prolongs in vivo circulation half-life | Exposure increased with prolonged PEG length, reaching a plateau when the PEG length reached 8 units in a study on antibody-drug conjugates (ADCs). | wuxiapptec.com |

| Tumor Accumulation | Enhances tumor accumulation | In vivo tumor accumulation of liposomes significantly increased as the length of the PEG-linker was increased. | dovepress.com |

| Drug Release | Can accelerate drug release from polymer matrices | In PLGA-PEG microspheres, burst and erosion kinetic constants increased with higher PEG content, leading to faster drug release. | mdpi.com |

| Systemic Toxicity | Reduces non-specific uptake and toxicity | ADCs with PEG chains of 8 or 12 units showed less non-specific tissue uptake and reduced toxicity compared to those with no or shorter PEG chains. | wuxiapptec.com |

Advanced Material Design for Biomedical Devices

This compound is a versatile building block for the synthesis of advanced functional polymers and materials intended for biomedical devices. researchgate.net Its ability to be incorporated into polymer backbones, such as polyesters, allows for the creation of materials with tailored properties for applications like targeted drug carriers and functionalized surgical implants. researchgate.netrsc.org

Researchers have synthesized reactive polylactide derivatives by copolymerizing lactide with functional monomers like propargyl glycidyl ether. researchgate.net The propargyl groups distributed along the polymer chain serve as handles for post-polymerization modification via click chemistry. This allows for the covalent attachment of various bioactive molecules, such as peptides or drugs, to the surface of nanoparticles or other material constructs formulated from these polymers. researchgate.net The inclusion of the PEG component in these copolymers enhances their biocompatibility and can influence the material's interaction with biological systems, for instance, by inhibiting protein adsorption. axispharm.com

This strategy enables the design of "smart" biomaterials. For example, self-assembled monolayers (SAMs) can be created using peptides functionalized with PEG linkers, where the propargyl group facilitates attachment to a surface. rsc.org Such surfaces can be designed to control cellular functions, mimic the extracellular matrix, or provide anti-fouling properties to biomedical implants. rsc.org The combination of a biodegradable polymer backbone (like polylactide), a versatile conjugation handle (propargyl group), and a biocompatible spacer (PEG) allows for the development of sophisticated, multifunctional biomedical devices. researchgate.net

Table 2: Examples of Functionalized Polymers for Biomedical Applications

| Polymer Backbone | Functional Group | Modification Strategy | Potential Application | Citation |

| Polylactide (PLA) | Propargyl | Copolymerization with propargyl glycidyl ether, followed by CuAAC | Conjugation of fluorescent dyes or bioactive molecules to create targeted drug carriers. | researchgate.net |

| Polylactide (PLA) | Allyl | Copolymerization with allyl glycidyl ether | Grafting of molecules for creating branched, degradable polymers for drug delivery. | researchgate.net |

| Poly(ethylene glycol) (PEG) | Azide/Alkyne | Use of bifunctional PEG linkers for click chemistry | Creating hydrogels with tunable properties for drug delivery and tissue engineering. | |

| Peptide | Propargyl | N-terminus coupling via CuAAC to azide-terminated surfaces | Formation of self-assembled monolayers (SAMs) for controlling cell adhesion and function. | rsc.org |

Analytical Characterization Techniques for Propargyl-peg7-t-butyl Ester and Its Conjugates

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and exact mass of Propargyl-PEG7-t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, confirming the presence of its key functional components: the terminal alkyne, the polyethylene glycol (PEG) chain, and the t-butyl ester group.

¹H NMR: The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule. The terminal alkyne proton (H-C≡C-) is expected to appear as a triplet at approximately 2.4 ppm. The protons of the methylene groups within the PEG chain typically resonate as a complex multiplet in the range of 3.50–3.70 ppm. The nine equivalent protons of the t-butyl group (C(CH₃)₃) produce a sharp singlet around 1.4 ppm. medkoo.com The methylene protons adjacent to the functional groups will show distinct shifts.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. Key resonances include those for the acetylenic carbons (C≡C), the carbons of the PEG backbone (typically around 70 ppm), the carbonyl carbon of the ester group (around 172 ppm), and the quaternary and methyl carbons of the t-butyl group. researchgate.net Spectra are typically referenced to residual solvent signals like CDCl₃ (δ 77.16 ppm). rsc.org

The following table summarizes the expected chemical shifts for the primary functional groups of the molecule.

| Functional Group | ¹H NMR Expected Chemical Shift (δ ppm) | ¹³C NMR Expected Chemical Shift (δ ppm) |

| Terminal Alkyne (C≡C-H ) | ~2.4 (triplet) | ~80, ~75 |

| PEG Backbone (-O-CH₂ -CH₂ -O-) | 3.50 - 3.70 (multiplet) | ~70 |

| t-Butyl Ester (-C(CH₃ )₃) | ~1.4 (singlet) | ~81 (quaternary C), ~28 (methyl C) |

| Ester Carbonyl (C =O) | N/A | ~172 |

Table 1: Predicted NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption near 2100 cm⁻¹. A strong, prominent band associated with the C=O stretch of the ester carbonyl group is typically observed around 1730-1745 cm⁻¹. researchgate.net Additionally, a strong, broad band in the 1100-1250 cm⁻¹ region signifies the C-O stretching vibrations of the polyether PEG backbone. nist.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |

| Terminal Alkyne | ~3300 | ≡C-H stretch |

| Alkyne | ~2100 | C≡C stretch |

| Ester Carbonyl | ~1735 | C=O stretch |

| Ether | ~1100-1250 | C-O stretch |

Table 2: Key Infrared (IR) Absorption Bands for this compound.

Mass Spectrometry (MS) (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. It is also invaluable for analyzing the much larger products formed after its conjugation to biomolecules or nanoparticles.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique ideal for confirming the mass of the intact linker molecule. For this compound (C₂₂H₄₀O₉), the expected exact mass is 448.2672 g/mol . medkoo.com ESI-MS analysis would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): While ESI-MS is suitable for the linker itself, MALDI-TOF MS is particularly powerful for analyzing the high-molecular-weight conjugates formed after the propargyl group reacts. researchgate.net This technique can analyze large biomolecules and polymers, making it possible to confirm successful conjugation and to characterize the resulting products, such as PEGylated proteins or PROTACs. nih.gov It can readily distinguish between unconjugated species and the newly formed, heavier conjugate.

| Parameter | Value | Source |

| Chemical Formula | C₂₂H₄₀O₉ | medkoo.com |

| Average Molecular Weight | 448.55 g/mol | medkoo.com |

| Exact Mass | 448.2672 g/mol | medkoo.com |

| Common ESI-MS Adducts | [M+H]⁺, [M+Na]⁺ |

Table 3: Mass Spectrometry Data for this compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the complex mixtures that result from conjugation reactions.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz This technique is highly effective for analyzing polymers and is a standard method for characterizing PEG and its derivatives. lcms.czchromatographyonline.com

For this compound, GPC/SEC can be used to:

Assess Purity: Determine the presence of any polymeric impurities or starting materials of different molecular weights.

Analyze Conjugates: Monitor the progress of conjugation reactions. The formation of a higher molecular weight product, which elutes earlier than the unreacted linker, provides clear evidence of successful conjugation. chromatographyonline.com This is particularly useful when the linker is attached to large molecules like proteins or nanoparticles.

Typical GPC/SEC systems for PEG analysis may use aqueous mobile phases (often with salts) or organic solvents like tetrahydrofuran (THF). chromatographyonline.comwaters.com The choice of column, such as PL aquagel-OH or PolarGel, depends on the solvent and the molecular weight range of the analytes. lcms.czlcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used extensively for the quality control and analysis of PEG linkers and their conjugates. bocsci.com It is a powerful tool for assessing the purity of this compound and for quantifying unreacted material in conjugation mixtures.

Because the PEG backbone lacks a strong UV chromophore, detection can be challenging. While UV detection is possible, more universal detectors are often preferred for quantitative analysis. These include:

Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte, making it well-suited for PEG compounds. bocsci.com

Charged Aerosol Detector (CAD): Like ELSD, CAD provides a near-universal response for non-volatile and semi-volatile compounds, offering high sensitivity for purity assessment and quantification. chromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for separating PEG derivatives, allowing for the resolution of closely related species and impurities. The combination of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, offering separation and mass identification in a single run. bocsci.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a synthetic compound like this compound, this analysis is crucial for verifying its empirical formula, which in turn confirms its molecular structure and purity. The theoretical elemental composition is calculated from the molecular formula (C₂₂H₄₀O₉) and compared against the values obtained from experimental analysis.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, etc.) are collected and measured, allowing for the calculation of the percentage by mass of each element in the original sample. A close correlation between the theoretical and experimentally determined percentages provides strong evidence for the successful synthesis and high purity of the compound.

Research Findings

The theoretical elemental composition of this compound has been calculated based on its molecular formula and weight. medkoo.com These values serve as a benchmark for laboratory analysis to confirm the identity and purity of the substance. For a pure sample, the experimental values are expected to align closely with the theoretical percentages for Carbon (C), Hydrogen (H), and Oxygen (O).

Below is a table detailing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 22 | 264.242 | 58.91 |

| Hydrogen | H | 1.008 | 40 | 40.320 | 8.99 |

| Oxygen | O | 15.999 | 9 | 143.991 | 32.10 |

| Total | | | | 448.553 | 100.00 |

Data sourced from theoretical calculations. medkoo.com

Thermal Analysis (e.g., DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is a particularly valuable thermoanalytical technique for characterizing compounds like this compound and its conjugates. researchgate.net DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This provides quantitative information on thermal events such as melting, glass transitions, phase changes, and decomposition. researchgate.net

For PEGylated molecules, DSC is instrumental in determining their thermal stability. The technique can identify the melting temperature (Tm) of crystalline domains and the glass transition temperature (Tg) of amorphous regions. researchgate.net In the context of conjugates, such as a protein modified with this compound, DSC can reveal how PEGylation affects the thermal stability of the protein. nih.govacs.org For example, studies on PEGylated bovine serum albumin have shown that while the secondary and tertiary structures were unaffected, the apparent unfolding temperature measured by DSC decreased with PEGylation. nih.gov

Research Findings

Specific DSC thermograms for this compound are not widely available in public literature. However, the thermal behavior of similar PEGylated structures and their components provides insight into the expected results. For instance, DSC studies on PEGylated organic nanotubes have demonstrated that the incorporation of PEG-lipids can influence thermal stability, with phase separation observed at temperatures above 120°C for higher PEG concentrations. dovepress.com The presence of the t-butyl group may also introduce specific thermal events, as related peroxide compounds are known to be thermally unstable.

A typical DSC analysis of this compound would likely investigate its melting point and decomposition temperature to establish its stability under various thermal conditions, which is critical for storage and handling. When conjugated to a biomolecule, the resulting product's thermal profile would be a composite of the properties of both the biomolecule and the PEG linker, often resulting in altered thermal characteristics compared to the unconjugated molecule. nih.gov There is no universal trend, as the effect of PEGylation on thermal stability can vary depending on the specific protein or molecule involved. acs.org

The following table illustrates the type of data that would be generated from a DSC analysis of a hypothetical PEGylated compound.

Table 2: Illustrative DSC Data for a PEGylated Compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Interpretation |

|---|---|---|---|

| Glass Transition (Tg) | -60 | N/A | Transition from glassy to rubbery state (characteristic of the PEG chain) |

| Melting Point (Tm) | 55 | 150 | Melting of crystalline PEG domains |

| Phase Separation | 130 | -20 | Heat-induced separation of the PEG component from the conjugate |

This table is illustrative and based on typical findings for PEGylated compounds as described in the literature. researchgate.netdovepress.com

Computational and Theoretical Studies

Molecular Modeling of Propargyl-PEG7-t-butyl Ester Conformation

Research Findings:

Molecular dynamics (MD) simulations, at both all-atom (AA) and coarse-grained (CG) levels, are the primary methods for studying PEG chain conformations. researchgate.netmdpi.comnih.gov AA simulations provide detailed, atom-level insights, while CG models, such as the "MARTINI" force field, allow for the simulation of larger systems over longer timescales by grouping atoms into single interaction centers. mdpi.com These simulations can accurately predict key structural and hydrodynamic properties. biorxiv.orgmdpi.com

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Molecular Dynamics (MD) Simulations | Indicates the hydrodynamic volume and how the linker spans space. rsc.org |

| End-to-End Distance | The distance between the two terminal ends of the PEG chain (propargyl and ester groups). | Molecular Dynamics (MD) Simulations | Defines the potential reach of the bifunctional linker. rsc.org |

| Conformational Ensembles | The collection of all possible 3D structures the molecule can adopt over time. | All-Atom or Coarse-Grained MD | Provides a complete picture of molecular flexibility and shape. biorxiv.org |

| Shape Anisotropy | Describes the deviation of the molecule's shape from a perfect sphere. | Analysis of MD Trajectories | Influences how the molecule interacts with surfaces and other molecules. mdpi.com |

Simulation of Click Chemistry Reactions with this compound

Computational chemistry can simulate the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to elucidate its mechanism, kinetics, and thermodynamics. royalsocietypublishing.orgacs.org This involves modeling the interaction between the terminal alkyne of this compound and an azide-functionalized molecule in the presence of a copper(I) catalyst.

Research Findings:

Simulations of the CuAAC reaction provide a detailed picture of the reaction pathway. acs.org Computational studies have been instrumental in revealing the mechanism, suggesting a stepwise process that involves dinuclear copper intermediates rather than a single copper atom. acs.org Quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are typically employed to calculate the energies of reactants, transition states, and products, thereby predicting the reaction's feasibility and rate.

| Component/Output | Description | Relevance to this compound Reaction |

|---|---|---|

| Input: Reactants | 3D structures of this compound and an azide-containing molecule. | Defines the starting point of the chemical transformation. royalsocietypublishing.org |

| Input: Catalyst Model | Representation of the copper(I) species, often including ligands. | Crucial for accurately modeling the catalytic cycle. acs.org |

| Output: Reaction Pathway | The step-by-step mechanism, including any intermediates and transition states. | Elucidates how the triazole ring is formed. acs.org |

| Output: Activation Energy | The energy barrier that must be overcome for the reaction to occur. | Helps predict the reaction rate and required conditions. royalsocietypublishing.org |

| Output: Reaction Energy (ΔE) | The net energy change between reactants and products. | Indicates whether the reaction is thermodynamically favorable (exothermic or endothermic). royalsocietypublishing.org |

Prediction of Conjugate Properties and Interactions

A primary goal of using this compound is to create conjugates with specific properties. Computational methods are extensively used to predict the physicochemical and biological properties of the final molecule formed after the click reaction and subsequent modification (e.g., deprotection of the t-butyl ester). researchgate.netnih.gov

Research Findings:

Computational docking and MD simulations can predict how the conjugate interacts with biological targets, such as proteins or cell membranes. tandfonline.com These models can provide insights into binding affinity, the specific orientation of the conjugate at a binding site, and the role of the PEG linker in mediating these interactions. researchgate.netmdpi.com The t-butyl ester group is primarily a protecting group for a carboxylic acid; computational studies can model the final carboxylate-containing conjugate after deprotection to predict its charge state and interactions at physiological pH. The introduction of the 1,2,3-triazole ring via the click reaction also adds a rigid, polar unit to the linker, and its influence on the conjugate's conformation and hydrogen bonding capabilities can be explicitly modeled. encyclopedia.pub The development and use of accurate force fields are critical for the reliability of these predictions. nih.govrsc.org

| Predicted Property | Computational Method | Significance for Conjugate Design |

|---|---|---|

| Hydrodynamic Properties (e.g., size, diffusion coefficient) | Molecular Dynamics (MD) | Predicts the behavior of the conjugate in solution and its pharmacokinetic profile. biorxiv.org |

| Solubility | Free Energy Calculations, MD | Assesses the impact of the hydrophilic PEG chain on the overall solubility of the conjugate. |

| Binding Affinity and Mode | Molecular Docking, MD Simulations | Predicts how strongly and in what orientation the conjugate will bind to its biological target. tandfonline.com |

| Conformational Changes | Molecular Dynamics (MD) | Reveals how conjugation affects the structure and flexibility of the attached molecule (e.g., a peptide or protein). researchgate.net |

| Interaction with Membranes | Coarse-Grained MD | Simulates how the conjugate approaches, inserts into, or permeates a lipid bilayer. mdpi.com |

Emerging Research Directions and Future Perspectives

Integration with Advanced Bio-orthogonal Chemistry Methodologies

Propargyl-PEG7-t-butyl ester is a prime candidate for integration with the expanding toolkit of bio-orthogonal chemistry. nih.gov While its primary application involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the terminal alkyne group can also participate in other advanced ligation reactions. broadpharm.com Bio-orthogonal chemistry focuses on reactions that can occur in complex biological environments without interfering with native biochemical processes. The propargyl group of the ester is an ideal substrate for these highly selective transformations.

Future research is likely to explore its use in strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst, making it more suitable for in-vivo applications. Additionally, the development of novel bio-orthogonal reactions beyond azide-alkyne chemistry will open new avenues for the application of this versatile linker.

Novel Applications in Diagnostics and Imaging

The ability to conjugate this compound to biomolecules opens up possibilities for creating novel diagnostic and imaging agents. The PEG linker enhances the solubility and biocompatibility of conjugated molecules, which is crucial for in-vivo applications. axispharm.comcymitquimica.comissuu.com

Researchers are exploring the use of this compound to attach imaging moieties, such as fluorescent dyes or radioisotopes, to targeting ligands like antibodies or peptides. This can facilitate the development of targeted imaging probes for the diagnosis and monitoring of diseases. For instance, DO2A-tert-butyl ester, a related bifunctional chelator, is used in developing radionuclide imaging tracers. medchemexpress.com The precise control over linker length afforded by the defined PEG7 chain can be instrumental in optimizing the performance of these imaging agents.

Development of Next-Generation Bioconjugates and Functional Materials

The versatility of this compound makes it a key component in the development of sophisticated bioconjugates and functional materials. cymitquimica.com Its ability to link different molecular entities with high precision is being harnessed to create:

Antibody-Drug Conjugates (ADCs): In the realm of targeted therapeutics, this linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The defined PEG spacer can influence the stability, solubility, and pharmacokinetic profile of the resulting ADC.

PROTACs (Proteolysis Targeting Chimeras): This compound can serve as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells. biochempeg.commedchemexpress.com

Functionalized Surfaces and Nanomaterials: The propargyl group can be used to immobilize biomolecules onto surfaces or nanoparticles, creating functional materials for applications in biosensing, diagnostics, and drug delivery. cd-bioparticles.netcd-bioparticles.net The PEG component helps to reduce non-specific binding and improve the biocompatibility of these materials.

Scalability and cGMP Manufacturing Considerations

As the applications of this compound move from academic research to clinical and commercial development, the focus will increasingly shift towards scalable and reproducible manufacturing processes. The synthesis of monodisperse PEG derivatives with defined chain lengths has been a significant advancement, ensuring consistent molecular properties crucial for therapeutic applications.

Ensuring compliance with current Good Manufacturing Practices (cGMP) is paramount for clinical-grade materials. This involves robust quality control measures to guarantee the purity, identity, and consistency of the compound. While some suppliers offer the product for research purposes, inquiries for GMP-grade material are also being accommodated, indicating a move towards clinical applications. broadpharm.com The development of efficient, cost-effective, and scalable synthesis routes will be critical for the widespread adoption of this compound in pharmaceutical and biotechnological products. Case studies on the scalable manufacturing of nanomedicines using microfluidics provide a potential roadmap for the production of materials incorporating this linker under GMP conditions. bocsci.com

Q & A

Basic: What is the primary role of Propargyl-PEG7-t-butyl ester in bioconjugation, and how does its molecular structure enable this function?

Answer:

this compound serves as a heterobifunctional linker in bioconjugation, leveraging its propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the t-butyl ester as a hydrolytically labile protecting group. The PEG7 spacer enhances solubility and reduces steric hindrance between conjugated molecules (e.g., proteins, nanoparticles). Structural confirmation requires NMR to verify the propargyl end-group and MALDI-TOF to confirm PEG chain length . For experimental replication, ensure protocols align with NIH guidelines for reporting conditions, including reagent purity and reaction stoichiometry .

Basic: What synthetic routes are recommended for this compound, and which analytical methods are essential for quality control?

Answer:

Synthesis typically involves coupling PEG7 diol with propargyl bromide and t-butyl ester precursors under anhydrous conditions. Critical steps include:

- Purification: Use size-exclusion chromatography (SEC) to remove unreacted PEG chains.

- Characterization:

- NMR (¹H, ¹³C): Identify propargyl protons (~2.5 ppm) and t-butyl ester groups (1.2–1.4 ppm).

- HPLC: Employ a C18 column with acetonitrile/water gradients to assess purity (>95% by area normalization).

- FT-IR: Confirm ester carbonyl stretches (~1720 cm⁻¹).

Refer to standardized instrumentation practices in chemistry specifications for calibration and data recording .

Advanced: How can researchers optimize CuAAC reaction efficiency using this compound, and what experimental designs are most effective?

Answer:

Optimization requires a Taguchi experimental design (e.g., L9 orthogonal array) to test factors like:

- Catalyst concentration (CuSO₄/sodium ascorbate).

- Reaction time (1–24 hours).

- pH (6.5–8.5).

- Temperature (25–37°C).

Use ANOVA to determine parameter contributions, prioritizing catalyst concentration (highest impact, as shown in methyl ester optimization studies) . Validate results via LC-MS to quantify unreacted azide substrates. Include triplicate runs to assess reproducibility .

Advanced: What strategies mitigate hydrolysis of the t-butyl ester group in physiological conditions, and how should stability studies be structured?

Answer:

To delay hydrolysis:

- Buffer selection: Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% NaN₃ to prevent microbial degradation.

- Temperature control: Store conjugates at 4°C for short-term stability.

Design a longitudinal stability study:

- Sampling intervals: 0, 24, 48, 72 hours.